(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol
Overview
Description
((1-(2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol, also known as 1-(2,3-Dihydrobenzofuran-5-yl)methylpyrrolidine, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the molecular and biochemical mechanisms of action of various compounds. This compound has been studied for its ability to interact with various receptors and enzymes, and its mechanism of action has been elucidated.
Scientific Research Applications
Catalytic Applications and Synthesis
Catalytic Hydrogenation : A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to the production of pyrrolidine derivatives under specific conditions. This process demonstrates the utility of related compounds in generating amines and pyrrolidine structures, critical in pharmaceutical synthesis (Sukhorukov et al., 2008).
Synthesis of Pyrrolinones : Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones, indicating the versatility of related compounds in creating structures that could serve as intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
N-Methylation of Amines : Research by Sarki et al. (2021) utilized methanol as both a C1 synthon and hydrogen source for the selective N-methylation of amines, showcasing the role of related methodologies in enhancing the synthesis of N-methylated products, vital for pharmaceutical development (Sarki et al., 2021).
Structural Analysis and Material Synthesis
- Crystal Structure and DFT Study : Huang et al. (2021) conducted a structural and theoretical analysis of boric acid ester intermediates, highlighting the importance of such compounds in material science and electronic applications. This work underscores the role of complex organic structures in the development of new materials with unique properties (Huang et al., 2021).
Synthesis of Complex Molecules
- Anticonvulsant Agents : Malik and Khan (2014) designed and synthesized derivatives with potential as sodium channel blockers and anticonvulsant agents, demonstrating the application of related chemical frameworks in therapeutic development (Malik & Khan, 2014).
properties
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-10-12-3-5-15(9-12)8-11-1-2-14-13(7-11)4-6-17-14/h1-2,7,12,16H,3-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJJPAZEUZACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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